1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyrano core fused with a triazolone ring, along with a hydroxyethyl side chain. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzopyrano Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyrano structure.
Introduction of the Triazolone Ring: The triazolone ring is introduced through a series of reactions involving azide intermediates and cyclization steps.
Attachment of the Hydroxyethyl Group: The hydroxyethyl side chain is added via nucleophilic substitution or addition reactions, often using ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyrano or triazolone rings, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone has been explored for various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s potential bioactivity is of interest in drug discovery, particularly for its interactions with biological targets.
Industry: Its chemical stability and reactivity make it suitable for use in materials science, including the development of novel polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxyethyl group can enhance solubility and facilitate binding to target sites, while the benzopyrano and triazolone rings contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone can be compared with other similar compounds, such as:
Benzopyran Derivatives: These compounds share the benzopyrano core but may lack the triazolone ring, resulting in different chemical and biological properties.
Triazolone Derivatives: Compounds with the triazolone ring but without the benzopyrano structure may exhibit distinct reactivity and applications.
Hydroxyethyl Substituted Compounds: These compounds feature the hydroxyethyl group but differ in their core structures, leading to variations in solubility and bioactivity.
The uniqueness of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone lies in its combined structural features, which confer a balance of stability, reactivity, and potential bioactivity, making it a versatile compound for various scientific endeavors.
Eigenschaften
Molekularformel |
C11H9N3O3 |
---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-6-5-14-10-7-3-1-2-4-8(7)17-11(16)9(10)12-13-14/h1-4,15H,5-6H2 |
InChI-Schlüssel |
QZQOQRVWBXBSOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
Löslichkeit |
12.1 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.